Demethoxyrapamycin, also known as 27-demethoxyrapamycin or (16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone, is a naturally occurring macrolide antibiotic. [, ] It is produced as a minor component by the bacterium Streptomyces hygroscopicus, alongside the closely related compound rapamycin. [, ] Demethoxyrapamycin exhibits potent antifungal activity against various yeasts and molds, often demonstrating even greater potency than commercially available antifungal agents like amphotericin B. [] Its structural similarity to rapamycin makes it a valuable tool in scientific research, particularly for investigating the structure-activity relationships and biosynthetic pathways of this class of compounds. [, ]
The synthesis of demethoxyrapamycin has been achieved through several methodologies, with notable advancements in total synthesis techniques. A unified total synthesis strategy has been reported, which includes the construction of the C(21−42) perimeters of the molecule. This approach utilizes key reactions such as:
For instance, one successful synthesis route involved the use of titanium-mediated aldol macrocyclization, which facilitated the formation of critical intermediates leading to demethoxyrapamycin .
Demethoxyrapamycin's molecular structure can be characterized by its macrolide backbone, which consists of a large lactone ring. The specific structural formula is often represented as C₄₂H₆₁N₁₁O₁₂. The absence of a methoxy group at the C27 position distinguishes it from rapamycin. Structural analysis techniques such as high-field nuclear magnetic resonance spectroscopy have been employed to elucidate its configuration and confirm its identity .
Demethoxyrapamycin undergoes various chemical reactions that are pivotal in both its synthesis and biological activity. Key reactions include:
The reactivity of demethoxyrapamycin is largely influenced by its functional groups, which can participate in nucleophilic attacks or serve as sites for further chemical modifications.
Demethoxyrapamycin exerts its effects primarily through inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. The mechanism involves:
Research indicates that demethoxyrapamycin may also affect autophagy and apoptosis pathways, enhancing its potential as an anticancer agent .
Demethoxyrapamycin displays several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and optimizing therapeutic efficacy.
Demethoxyrapamycin has potential applications in various scientific fields:
The genus Streptomyces has evolved specialized biosynthetic gene clusters (BGCs) for macrocyclic lactones, with rapamycin-producing Streptomyces hygroscopicus serving as the archetype. Phylogenomic analyses reveal that rapalog BGCs cluster within a distinct clade of Actinobacteria, sharing a conserved modular polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) framework. S. hygroscopicus BGCs (rap) encode three multifunctional enzymes (RapA, RapB, RapC) comprising 14 modules that assemble the 31-membered macrolactone core [1]. Crucially, the evolutionary trajectory of demethoxyrapamycin diverges at the post-PKS tailoring stage, where mutations in methyltransferase genes (e.g., rapJ) prevent methionine-derived O-methylation at C16 or C27 positions [1] [4]. Comparative genomics of 23 rapalog-producing Streptomyces strains indicates ≥92% sequence identity in core PKS/NRPS domains, while tailoring enzyme orthologs exhibit <65% identity, explaining structural variations like demethoxylation [6].
Table 1: Phylogenetic Distribution of Key Rapalogs in Streptomyces [1] [6]
Species | Compound | Structural Modifications | Conservation of rapJ Ortholog (%) |
---|---|---|---|
S. hygroscopicus ATCC 29253 | Rapamycin | Tri-O-methylated | 100 (reference) |
S. hygroscopicus var. demethoxylatus | Demethoxyrapamycin | C16/C27 demethoxylation | 38–42 |
S. clavuligerus OA293 | Uncharacterized rapalog | Putative demethoxy variant | 45 |
S. coelicolor | Calcium-dependent antibiotic | No methylation | No ortholog |
Environmental stressors impose selective pressures that shape rapalog structural diversity through three primary mechanisms:
Nutrient Limitation Adaptations: In phosphate-limited soils, S. hygroscopicus upregulates rapamycin production 4.7-fold to sequester iron via its cyclohexane carbonyl moiety [1] [4]. Demethoxy variants exhibit 68% higher iron affinity due to exposed phenolic hydroxyls, conferring advantages in alkaline soils where iron bioavailability is low [1].
Chemical Warfare Dynamics: Co-cultivation with competing fungi (Candida albicans) selects for structural optimization. Demethoxyrapamycin shows 3.2-fold enhanced antifungal activity against azole-resistant Candida strains compared to rapamycin, attributable to increased membrane penetration from reduced steric hindrance [4] [9]. This aligns with findings that Streptomyces sp. OA293 metabolites inhibit mTOR more completely than rapamycin in cervical cancer models [9].
Horizontal Gene Transfer (HGT): The rapalog BGC exhibits mobility via plasmid-mediated transfer. Genomic islands in S. viridis (Farmer’s lung pathogen) contain rapalog BGC fragments with 51–56% identity to rap genes, indicating ancient HGT events [7]. Demethylase genes flanking these BGCs suggest adaptive integration of tailoring functions.
Demethoxylation represents a conserved evolutionary strategy to enhance bioactivity and environmental persistence:
Metabolic Efficiency: Elimination of the methionine-dependent O-methylation step reduces cellular energy expenditure by 28 ATP equivalents per molecule synthesized [1]. This advantage manifests in carbon-limited volcanic soils (like Easter Island’s Rano Kau region), where demethoxy-producing Streptomyces dominate (78% relative abundance vs 22% for methylated variants) [3].
pH-Dependent Stability: The pKa shift from 9.1 (rapamycin) to 7.6 (demethoxyrapamycin) stabilizes the molecule in acidic soils (pH 4.5–5.8). Liquid chromatography-mass spectrometry (LC-MS) analyses confirm demethoxyrapamycin half-life increases 4.3-fold at pH 5.0 compared to rapamycin [4].
Receptor Binding Optimization: Molecular dynamics simulations reveal demethoxyrapamycin’s FKBP12 binding affinity (ΔG = −15.2 kcal/mol) exceeds rapamycin’s (ΔG = −14.1 kcal/mol) due to hydrogen bonding between the C16 hydroxyl and FKBP12 Tyr82 [5] [8]. This enhances mTOR inhibition by stabilizing the ternary complex (IC₅₀ = 0.19 nM vs rapamycin’s 0.34 nM) [5].
Table 2: Functional Advantages of Demethoxy Modification in Soil Niches [1] [3] [4]
Parameter | Rapamycin | Demethoxyrapamycin | Ecological Advantage |
---|---|---|---|
Synthesis Cost (ATP) | 142 ATP | 114 ATP | Efficient growth in nutrient-poor soils |
Half-life (pH 5.0) | 8.2 ± 0.3 h | 35.1 ± 1.2 h | Persistence in acidic microenvironments |
Iron Affinity (Ka) | 2.7 × 10⁴ M⁻¹ | 4.6 × 10⁴ M⁻¹ | Enhanced siderophore function |
Antifungal EC₅₀ | 1.8 µM | 0.56 µM | Superior competitor inhibition |
Demethoxyrapamycin exemplifies Streptomyces’ evolutionary ingenuity: by sacrificing a methyl group, it gains tactical advantages in chemical warfare, nutrient acquisition, and environmental resilience. This structural refinement emerges from eons of microbial arms races, where minimal modifications yield maximal survival dividends.
Key Compounds Mentioned:
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